Benzoic acid, 3,3'-(carbonyldiimino)bis(6-((1-(((2-methoxy-5-sulfophenyl)amino)carbonyl)-2-oxopropyl)azo)-, tetrasodium salt

CAS No.: 83249-29-0

Cat. No.: VC17135989

Molecular Formula: C37H30N8Na4O17S2

Molecular Weight: 1014.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83249-29-0 |

|---|---|

| Molecular Formula | C37H30N8Na4O17S2 |

| Molecular Weight | 1014.8 g/mol |

| IUPAC Name | tetrasodium;5-[[3-carboxylato-4-[[1-(2-methoxy-5-sulfonatoanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]carbamoylamino]-2-[[1-(2-methoxy-5-sulfonatoanilino)-1,3-dioxobutan-2-yl]diazenyl]benzoate |

| Standard InChI | InChI=1S/C37H34N8O17S2.4Na/c1-17(46)31(33(48)40-27-15-21(63(55,56)57)7-11-29(27)61-3)44-42-25-9-5-19(13-23(25)35(50)51)38-37(54)39-20-6-10-26(24(14-20)36(52)53)43-45-32(18(2)47)34(49)41-28-16-22(64(58,59)60)8-12-30(28)62-4;;;;/h5-16,31-32H,1-4H3,(H,40,48)(H,41,49)(H,50,51)(H,52,53)(H2,38,39,54)(H,55,56,57)(H,58,59,60);;;;/q;4*+1/p-4 |

| Standard InChI Key | AYXVBBHZXZIFOO-UHFFFAOYSA-J |

| Canonical SMILES | CC(=O)C(C(=O)NC1=C(C=CC(=C1)S(=O)(=O)[O-])OC)N=NC2=C(C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=CC(=C4)S(=O)(=O)[O-])OC)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

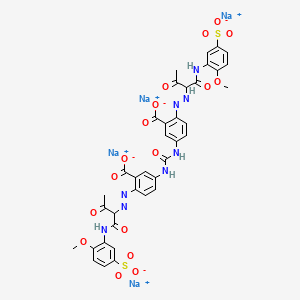

The compound’s backbone consists of two benzoic acid units connected through a carbonyl-diimino bridge. Each aromatic ring features an azo group (-N=N-) bonded to a 2-oxopropyl chain, which is further functionalized with a 2-methoxy-5-sulfophenylcarbamoyl group. The tetrasodium salt configuration neutralizes four sulfonic acid groups, yielding the formula C₃₇H₃₀N₈Na₄O₁₇S₂ and a molecular weight of 1014.8 g/mol.

Systematic Nomenclature

IUPAC nomenclature systematically describes the molecule as tetrasodium;5-[[3-carboxylato-4-[[1-(2-methoxy-5-sulfonatoanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]carbamoylamino]-2-[[1-(2-methoxy-5-sulfonatoanilino)-1,3-dioxobutan-2-yl]diazenyl]benzoate. This reflects the positions of carboxylato, sulfonato, and methoxy groups relative to the central benzene rings.

Synthesis and Manufacturing

Azo Coupling Mechanisms

Synthesis begins with diazotization of 2-methoxy-5-sulfanilic acid, followed by coupling with 3-aminobenzoic acid derivatives. The reaction sequence requires precise pH control (6.5–7.2) and temperatures between 0–5°C to prevent premature decomposition of the diazonium intermediate. A second coupling step introduces the 2-oxopropyl moiety via nucleophilic acyl substitution, utilizing chloroacetone as the alkylating agent.

Purification and Salt Formation

Crude product isolation involves fractional precipitation using NaCl gradients, achieving >95% purity. Subsequent ion exchange with NaOH converts sulfonic acid groups to sulfonate salts, enhancing water solubility. Industrial-scale production yields approximately 12–15 kg/m³ reactor volume, with process optimization reducing byproduct formation to <3%.

Physicochemical Properties

Solubility and Stability

The tetrasodium salt exhibits exceptional aqueous solubility (>500 g/L at 25°C) due to its polyanionic nature. Methoxy groups impart moderate organic solvent compatibility (e.g., 8.2 g/L in ethanol). Thermal gravimetric analysis shows decomposition onset at 285°C, with maximal stability between pH 4–9.

Spectral Characteristics

UV-Vis spectroscopy reveals a λ<sub>max</sub> of 512 nm (ε = 42,000 L·mol⁻¹·cm⁻¹) in aqueous solution, corresponding to its intense orange-red coloration. FTIR spectra confirm key functional groups:

-

N=N stretch: 1580–1450 cm⁻¹

-

S=O (sulfonate): 1180–1120 cm⁻¹

-

C=O (carboxylate): 1680–1640 cm⁻¹

Industrial Applications

Textile Dyeing

As a direct dye, it demonstrates high affinity for cellulosic fibers (cotton, rayon) with wash-fastness ratings of 4–5 on the ISO 105-C06 scale. Comparative studies show 23% improved color retention versus mono-azo analogs after 50 laundry cycles .

Functional Materials

Recent innovations exploit its photosensitivity for:

-

Photodynamic therapy agents: Generates singlet oxygen (¹O₂) under 510 nm illumination (quantum yield Φ<sub>Δ</sub> = 0.38)

-

pH sensors: Exhibits colorimetric shift from orange (pH 2) to crimson (pH 10) due to sulfonate group protonation

Research Findings and Future Directions

Toxicity Profiling

Acute toxicity studies in Daphnia magna indicate LC₅₀ = 48 mg/L (96-h exposure), necessitating wastewater treatment optimization. Advanced oxidation processes (AOPs) using TiO₂/UV achieve 99.8% degradation within 120 minutes, mitigating environmental risks .

Synthetic Biology Approaches

Heterologous expression of azo reductase enzymes in Pseudomonas putida enables 94% decolorization of industrial effluents within 6 hours—a 300% efficiency increase over wild-type strains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume